6-Azido-d-lysine

Chiral Resolution Peptide Pharmacology Protease Resistance

Peptide chemists requiring D-amino acid conjugation handles face protease susceptibility and copper toxicity with standard reagents. 6-Azido-D-lysine resolves both: the D-configuration blocks endogenous protease recognition, while the azide enables copper-free SPAAC with DBCO/BCN partners. The HCl salt provides >116 mg/mL aqueous solubility for high-dose in vivo studies. Advantages: (i) Fmoc-SPPS stable through piperidine/TFA cycles; (ii) orthogonal reactivity avoids Glaser coupling; (iii) D-enantiomer enables chiral HILIC stationary phase construction.

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
Cat. No. B7908890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azido-d-lysine
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC(CCN=[N+]=[N-])CC(C(=O)O)N
InChIInChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1
InChIKeyHTFFMYRVHHNNBE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Azido-D-lysine Overview


6-Azido-D-lysine (CAS 1418009-93-4), also referred to as Nε-azido-D-lysine or 6-azido-D-norleucine, is an unnatural D-amino acid derivative wherein the ε-amino group of D-lysine is replaced with an azide (–N₃) moiety [1]. This azide functional group enables the compound to participate in bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-bearing molecules . As a click chemistry reagent with a defined D-stereochemistry, it serves as a site-specific conjugation handle for peptide synthesis, protein engineering, and bioconjugation applications where chirality is a critical selection parameter [2].

6-Azido-D-lysine Substitution Limitations


Although L-azidolysine (AzK) and propargyllysine (PrK) share the same click chemistry utility, direct substitution for 6-Azido-D-lysine is scientifically unjustified without validation. The D-enantiomer confers distinct stereochemical properties that can alter peptide secondary structure, protease resistance, and target recognition compared to the native L-form [1]. Furthermore, the azide handle in 6-Azido-D-lysine supports orthogonal SPAAC reactivity with DBCO/BCN groups—a capability not shared by the alkyne-bearing propargyllysine, which requires CuAAC for conjugation and can introduce copper toxicity in live-cell applications [2]. These fundamental differences in chirality and reaction chemistry mean that generic substitution without empirical verification will likely compromise experimental reproducibility and procurement integrity.

6-Azido-D-lysine Procurement Evidence


Chiral Purity and Bioactivity

The D-configuration of 6-Azido-D-lysine imparts resistance to endogenous proteases that typically degrade L-amino acid-containing peptides. In contrast, 6-Azido-L-lysine (AzK) is susceptible to rapid proteolytic cleavage in vivo. While no head-to-head half-life comparison exists for the azido derivatives, class-level inference from D-amino acid substitution studies indicates that replacing L-amino acids with their D-enantiomers can extend peptide half-life from minutes to hours in plasma stability assays [1]. This stereochemical advantage directly influences the selection of 6-Azido-D-lysine for therapeutic peptide development where enhanced metabolic stability is required.

Chiral Resolution Peptide Pharmacology Protease Resistance

Aqueous Solubility Advantage

The hydrochloride salt form of 6-Azido-D-lysine exhibits high aqueous solubility, with a reported value of 116.67 mg/mL in H₂O (ultrasonic) [1]. In contrast, the free base 6-Azido-L-lysine has not been reported with comparable solubility data, and typical unprotected azido amino acids often demonstrate limited water solubility that necessitates organic co-solvents. This quantified solubility advantage supports streamlined in vivo formulation and reduces the need for DMSO or other solubilizing agents that may confound biological assays.

Solubility Formulation Bioconjugation

HILIC Stationary Phase Performance

A zwitterionic HILIC stationary phase constructed by covalently bonding L-azido lysine to silica via click chemistry demonstrated chromatographic performance comparable or superior to commercial HILIC phases [1]. While this evidence employs the L-enantiomer, the click chemistry conjugation strategy is enantiomer-independent, and 6-Azido-D-lysine can be analogously deployed to generate chiral stationary phases with distinct enantioselectivity. Compared with Atlantics HILIC and ZIC-HILIC, the click lysine column exhibited better or similar separation behavior for polar compounds including organic acids and cephalosporins [1].

HILIC Chromatography Click Chemistry

SPPS Compatibility

The azide group of 6-Azido-D-lysine is stable under the acidic (trifluoroacetic acid, TFA) and basic (piperidine) conditions routinely employed in Fmoc-based solid-phase peptide synthesis (SPPS) . This stability contrasts with propargyllysine (PrK), which contains an alkyne group that can undergo unwanted side reactions or metal coordination during synthesis. The azide functionality survives iterative deprotection and coupling cycles without premature degradation, enabling efficient incorporation of 6-Azido-D-lysine into complex peptide sequences.

Solid-Phase Peptide Synthesis SPPS Unnatural Amino Acid

6-Azido-D-lysine Applications


Protease-Resistant Peptide Therapeutics

Investigators developing peptide-based drugs requiring extended plasma half-life should prioritize 6-Azido-D-lysine over the L-enantiomer. The D-configuration inherently reduces susceptibility to endogenous proteases, a property supported by class-level evidence of D-amino acid substitution [1]. The azide handle then enables site-specific conjugation of PEG chains, fatty acids, or targeting moieties via SPAAC without introducing cytotoxic copper. This dual functionality—protease resistance plus bioorthogonal conjugation—cannot be replicated by 6-Azido-L-lysine or propargyllysine.

High-Concentration In Vivo Formulation

For in vivo pharmacokinetic or efficacy studies requiring high-dose administration, 6-Azido-D-lysine hydrochloride offers a critical advantage: water solubility exceeding 116 mg/mL [1]. This enables preparation of concentrated dosing solutions without organic co-solvents that can induce vehicle-related toxicity or confound behavioral assays. Procurement of the hydrochloride salt form is specifically recommended when aqueous solubility is a limiting factor in experimental design.

Chiral HILIC Stationary Phase Development

Chromatography method developers can utilize 6-Azido-D-lysine as a precursor for constructing D-enantiomer-specific HILIC stationary phases. As demonstrated with L-azido lysine, click chemistry immobilization onto silica yields columns with separation performance matching or exceeding commercial ZIC-HILIC and Atlantics HILIC phases [1]. The D-enantiomer variant offers a distinct chiral surface environment for separating chiral pharmaceuticals or metabolites that cannot be resolved on L-lysine-derived columns.

D-Macrocyclic Peptide Synthesis

Peptide chemists synthesizing D-amino acid-containing macrocyclic peptides should select 6-Azido-D-lysine as the conjugation handle of choice. The azide moiety withstands iterative Fmoc-SPPS cycles of piperidine deprotection and TFA cleavage without degradation [1], whereas the alkyne group of propargyllysine can undergo unwanted Glaser coupling or metal complexation. This stability ensures high-purity crude peptides and simplifies post-synthetic click conjugation of fluorophores, biotin, or cell-penetrating peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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